(Isopropoxymethyl)benzene
CAS No.: 937-54-2
Cat. No.: VC13299742
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937-54-2 |
|---|---|
| Molecular Formula | C10H14O |
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | propan-2-yloxymethylbenzene |
| Standard InChI | InChI=1S/C10H14O/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
| Standard InChI Key | NTUCQKRAQSWLOP-UHFFFAOYSA-N |
| SMILES | CC(C)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)OCC1=CC=CC=C1 |
Introduction
Structural and Chemical Identity
The molecular formula of (isopropoxymethyl)benzene is C₁₀H₁₄O, with a molecular weight of 150.22 g/mol. Its structure consists of a benzene ring bonded to a methyl group that is further ether-linked to an isopropyl group. This configuration imparts both aromatic stability and ether-like reactivity.
Stereoelectronic Properties
The isopropoxymethyl group introduces steric hindrance due to the branched isopropyl moiety, which influences reaction kinetics in substitution or oxidation processes . The ether oxygen atom participates in hydrogen bonding, affecting solubility in polar solvents .
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks include C-O-C stretching (~1100 cm⁻¹) and aromatic C-H bending (~700–900 cm⁻¹) .
-
NMR:
Synthesis and Industrial Applications
Synthetic Routes
While no direct synthesis is documented in the provided sources, analogous alkylation methods for cumene (CAS 98-82-8) offer insights. The patent CN103664493A describes propylene alkylation of benzene using zeolite catalysts under controlled desulfurization. Adapting this approach:
-
Friedel-Crafts Alkylation:
Benzene reacts with chloromethyl isopropyl ether (Cl-CH₂-O-CH(CH₃)₂) in the presence of AlCl₃.Challenges include regioselectivity and byproduct formation.
-
Etherification Followed by Coupling:
Benzyl alcohol undergoes Williamson ether synthesis with isopropyl bromide:
Industrial Relevance
The compound’s potential uses align with cumene and p-cymene applications :
-
Solvents: Low polarity (logP ≈ 3.5–4.0) suits non-aqueous formulations.
-
Perfumery: Ethers often contribute to fragrances due to mild, aromatic odors .
-
Pharmaceutical Intermediates: Ether linkages are common in prodrug designs.
Physicochemical Properties
Extrapolating from p-cymene (CAS 99-87-6) :
| Property | Value (Estimated) |
|---|---|
| Boiling Point | 190–210°C |
| Density (25°C) | 0.89–0.92 g/mL |
| Refractive Index (n²⁰/D) | 1.485–1.500 |
| Flash Point | 70–80°C |
| Water Solubility | <0.1 g/L |
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume